molecular formula C9H17ClO2Si B1584326 3-(Chlorodimethylsilyl)propyl methacrylate CAS No. 24636-31-5

3-(Chlorodimethylsilyl)propyl methacrylate

Cat. No.: B1584326
CAS No.: 24636-31-5
M. Wt: 220.77 g/mol
InChI Key: JUEDPYHIMMBEHC-UHFFFAOYSA-N
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Description

3-(Chlorodimethylsilyl)propyl methacrylate is a chemical compound with the molecular formula C9H17ClO2Si. It is a colorless to almost colorless clear liquid under standard conditions of temperature and pressure . This compound is primarily used as a monomer in the production of various polymeric materials and as a coupling agent in surface modification processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Chlorodimethylsilyl)propyl methacrylate can be synthesized through the reaction of methacrylic acid with 3-(chlorodimethylsilyl)propyl alcohol. The reaction typically involves the use of a catalyst such as a strong acid (e.g., sulfuric acid) to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Chlorodimethylsilyl)propyl methacrylate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methacrylic acid and 3-(chlorodimethylsilyl)propyl alcohol.

    Polymerization: It can undergo free radical polymerization to form polymeric materials.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperature conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Methacrylic acid and 3-(chlorodimethylsilyl)propyl alcohol.

    Polymerization: Poly(this compound).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Chlorodimethylsilyl)propyl methacrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Chlorodimethylsilyl)propyl methacrylate primarily involves its ability to undergo polymerization and surface modification reactions. The methacrylate group allows for free radical polymerization, forming polymeric chains. The chlorodimethylsilyl group facilitates coupling reactions with various substrates, enhancing adhesion and compatibility .

Comparison with Similar Compounds

Similar Compounds

    3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but contains methoxy groups instead of chlorine.

    3-(Methacryloyloxypropyl)dimethylchlorosilane: Similar in structure but with different functional groups.

Uniqueness

3-(Chlorodimethylsilyl)propyl methacrylate is unique due to its combination of methacrylate and chlorodimethylsilyl groups, which provide distinct reactivity and functionality. This combination allows for versatile applications in polymerization and surface modification processes, making it a valuable compound in various fields .

Properties

IUPAC Name

3-[chloro(dimethyl)silyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2Si/c1-8(2)9(11)12-6-5-7-13(3,4)10/h1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQXCDUCLYWRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884655
Record name 2-Propenoic acid, 2-methyl-, 3-(chlorodimethylsilyl)propyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24636-31-5
Record name (Methacryloxypropyl)dimethylchlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24636-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 3-(chlorodimethylsilyl)propyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 3-(chlorodimethylsilyl)propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chlorodimethylsilyl)propyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(DIMETHYLCHLOROSILYL)PROPYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV77A3NAU2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-(Chlorodimethylsilyl)propyl methacrylate interact with materials like silica and what are the downstream applications of this interaction?

A1: this compound can be used to modify the surface of silica nanoparticles. The silicon-chlorine bond readily reacts with hydroxyl groups present on the silica surface, forming a covalent Si-O-Si linkage. [, , ] This process, known as silanization, effectively attaches the methacrylate group to the silica surface. The presence of the methacrylate group allows for further functionalization or polymerization reactions to occur directly from the silica surface.

Q2: How does the presence of this compound impact the kinetics of polymerization reactions like RAFT polymerization?

A2: Research suggests that the presence of this compound modified silica nanoparticles can influence the kinetics of RAFT polymerization. [] While the exact impact depends on factors like nanoparticle loading and surface modification, some key observations have been made:

  • Molecular Weight: For free polymer chains, the molecular weight increased with nanoparticle loading up to a certain point and then decreased. [] This suggests an optimal loading level for maximizing molecular weight.
  • Polydispersity Index (PDI): The PDI values of the synthesized polymers increased with increasing nanoparticle content, indicating a broader molecular weight distribution. []

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